molecular formula C14H17N3O B093169 [(2-Benzylidenecyclohexylidene)amino]urea CAS No. 17026-13-0

[(2-Benzylidenecyclohexylidene)amino]urea

Cat. No. B093169
CAS RN: 17026-13-0
M. Wt: 243.3 g/mol
InChI Key: GNVIWFXVADWHRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(2-Benzylidenecyclohexylidene)amino]urea, also known as BCHA, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential use as a therapeutic agent. BCHA is a member of the family of Schiff bases, which are compounds that contain a carbon-nitrogen double bond. The unique structure of BCHA makes it an attractive candidate for drug development, as it has been shown to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.

Mechanism Of Action

The exact mechanism of action of [(2-Benzylidenecyclohexylidene)amino]urea is not fully understood, but it is thought to involve the inhibition of pro-inflammatory cytokines and the modulation of oxidative stress pathways. [(2-Benzylidenecyclohexylidene)amino]urea has been shown to inhibit the production of nitric oxide, which is a key mediator of inflammation, and to reduce the expression of inflammatory markers such as COX-2 and TNF-alpha. Additionally, [(2-Benzylidenecyclohexylidene)amino]urea has been shown to increase the activity of antioxidant enzymes such as catalase and superoxide dismutase, which suggests that it may have a protective effect against oxidative damage.

Biochemical And Physiological Effects

[(2-Benzylidenecyclohexylidene)amino]urea has been shown to have a range of biochemical and physiological effects, which are thought to contribute to its therapeutic potential. In addition to its anti-inflammatory and antioxidant properties, [(2-Benzylidenecyclohexylidene)amino]urea has been shown to have antifungal and antibacterial activity, which suggests that it may have applications in the treatment of infectious diseases. Additionally, [(2-Benzylidenecyclohexylidene)amino]urea has been shown to have a protective effect against DNA damage, which suggests that it may have a role in the prevention of cancer.

Advantages And Limitations For Lab Experiments

One of the main advantages of [(2-Benzylidenecyclohexylidene)amino]urea is its relatively simple synthesis, which makes it easy to produce in large quantities. Additionally, [(2-Benzylidenecyclohexylidene)amino]urea has been shown to be stable under a range of conditions, which makes it a useful compound for in vitro experiments. However, one of the limitations of [(2-Benzylidenecyclohexylidene)amino]urea is its poor solubility in water, which can make it difficult to work with in certain experimental settings. Additionally, the exact mechanism of action of [(2-Benzylidenecyclohexylidene)amino]urea is not fully understood, which makes it difficult to predict its effects in vivo.

Future Directions

There are several potential future directions for research on [(2-Benzylidenecyclohexylidene)amino]urea. One area of interest is the development of novel drug formulations that improve the solubility and bioavailability of [(2-Benzylidenecyclohexylidene)amino]urea. Additionally, further studies are needed to elucidate the exact mechanism of action of [(2-Benzylidenecyclohexylidene)amino]urea, which will help to guide the development of new therapeutic agents. Finally, there is a need for in vivo studies to evaluate the safety and efficacy of [(2-Benzylidenecyclohexylidene)amino]urea in animal models, which will be an important step towards the development of clinical applications.

Synthesis Methods

The synthesis of [(2-Benzylidenecyclohexylidene)amino]urea involves the reaction of cyclohexanone with benzaldehyde, followed by the addition of urea. The resulting compound is then purified using standard methods, such as recrystallization or column chromatography. The synthesis of [(2-Benzylidenecyclohexylidene)amino]urea has been extensively studied, and several modifications to the reaction conditions have been reported to improve the yield and purity of the compound.

Scientific Research Applications

[(2-Benzylidenecyclohexylidene)amino]urea has been the subject of several scientific studies, which have investigated its potential use as a therapeutic agent. In particular, [(2-Benzylidenecyclohexylidene)amino]urea has been shown to exhibit anti-inflammatory activity, which makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, [(2-Benzylidenecyclohexylidene)amino]urea has been shown to have antioxidant and antimicrobial properties, which suggest that it may have applications in the treatment of other diseases, such as cancer and infections.

properties

CAS RN

17026-13-0

Product Name

[(2-Benzylidenecyclohexylidene)amino]urea

Molecular Formula

C14H17N3O

Molecular Weight

243.3 g/mol

IUPAC Name

[(2-benzylidenecyclohexylidene)amino]urea

InChI

InChI=1S/C14H17N3O/c15-14(18)17-16-13-9-5-4-8-12(13)10-11-6-2-1-3-7-11/h1-3,6-7,10H,4-5,8-9H2,(H3,15,17,18)

InChI Key

GNVIWFXVADWHRJ-UHFFFAOYSA-N

SMILES

C1CCC(=NNC(=O)N)C(=CC2=CC=CC=C2)C1

Canonical SMILES

C1CCC(=NNC(=O)N)C(=CC2=CC=CC=C2)C1

Origin of Product

United States

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